molecular formula C15H17ClN2O4S B3467505 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3467505
M. Wt: 356.8 g/mol
InChI Key: BFOCDXFFDLWLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of aniline derivatives to introduce the nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Sulfonylation: to introduce the sulfonyl group.

    Acylation: to attach the acetamide moiety.

    Coupling: with furan-2-ylmethyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: The chloro group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide could have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide: can be compared with other sulfonyl aniline derivatives or furan-containing compounds.

    Unique Features: The combination of chloro, methyl, sulfonyl, and furan groups in a single molecule might confer unique reactivity or biological activity compared to other compounds.

Highlighting Uniqueness

    Reactivity: The presence of multiple functional groups allows for diverse chemical transformations.

    Biological Activity: The specific arrangement of functional groups might result in unique interactions with biological targets.

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S/c1-11-5-6-12(8-14(11)16)18(23(2,20)21)10-15(19)17-9-13-4-3-7-22-13/h3-8H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOCDXFFDLWLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 4
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 5
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.